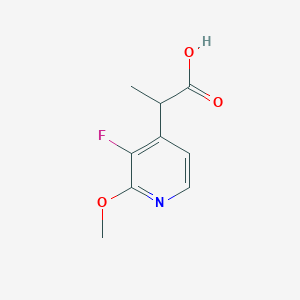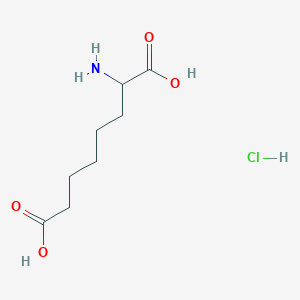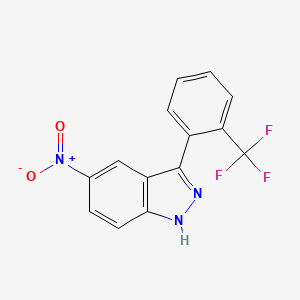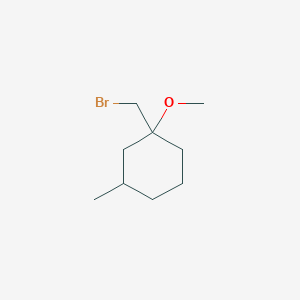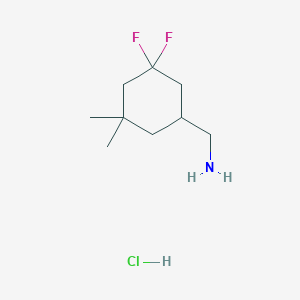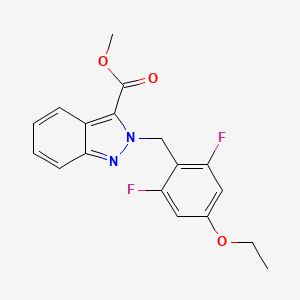
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound also features a 4-ethoxy-2,6-difluorobenzyl group and a methyl ester functional group
準備方法
The synthesis of Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable benzaldehyde derivative.
Introduction of the 4-ethoxy-2,6-difluorobenzyl Group: This step involves the alkylation of the indazole core with 4-ethoxy-2,6-difluorobenzyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group on the indazole core with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Methyl 2-(4-methoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 2-(4-ethoxy-2,6-dichlorobenzyl)-2H-indazole-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine atoms.
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-pyrazole-3-carboxylate: Similar structure but with a pyrazole core instead of an indazole core.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
特性
分子式 |
C18H16F2N2O3 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
methyl 2-[(4-ethoxy-2,6-difluorophenyl)methyl]indazole-3-carboxylate |
InChI |
InChI=1S/C18H16F2N2O3/c1-3-25-11-8-14(19)13(15(20)9-11)10-22-17(18(23)24-2)12-6-4-5-7-16(12)21-22/h4-9H,3,10H2,1-2H3 |
InChIキー |
RLGVKRDMCLZCDV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C3C=CC=CC3=N2)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



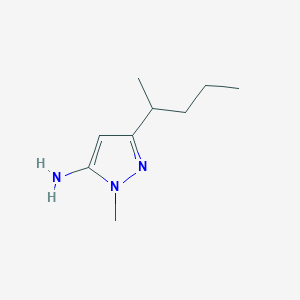
![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
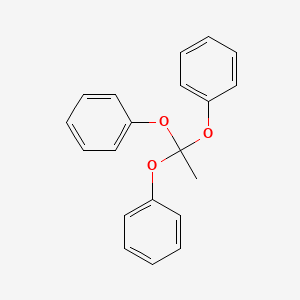
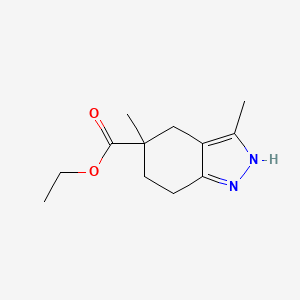
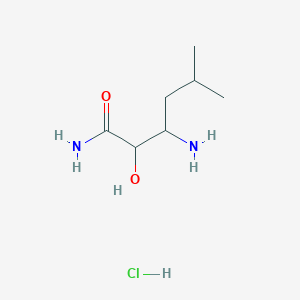
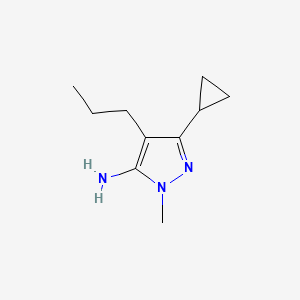
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
